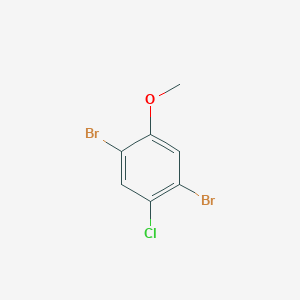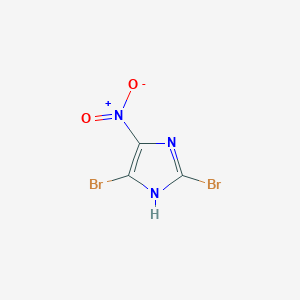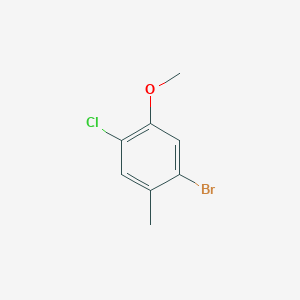
2,4,6-Triisopropylbenzenethiol
Descripción general
Descripción
2,4,6-Triisopropylbenzenethiol is a useful research compound. Its molecular formula is C15H24S and its molecular weight is 236.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ruthenium Thiolate Complexes : 2,4,6-Triisopropylbenzenethiol is used in the formation of ruthenium thiolate complexes, which have potential applications in catalysis and materials science (Mashima, Mikami, & Nakamura, 1992).
Molecular Structure Analysis : The compound has been instrumental in studies involving X-ray powder diffraction, aiding in the understanding of molecular structures and the behavior of complex molecular systems (Tremayne, Maclean, Tang, & Glidewell, 1999).
Synthesis of Hybrid Compounds : It's used in the synthesis of hybrid compounds like 2,4,6-triisopropyl-2',5'-dimethoxybiphenyl, which may have applications in organic electronics or as intermediates in organic synthesis (Sharma et al., 2015).
Mixed Metal Thiolate Complexes : In the field of inorganic chemistry, it is utilized to form mixed-metal thiolate complexes, potentially useful in catalysis or as precursors for materials synthesis (Steiner, Grützmacher, Zolnai, & Huttner, 1992).
Peptide Synthesis : The compound has been used as a protecting group for the guanidino function of arginine in peptide synthesis, demonstrating its utility in bioorganic chemistry (Echner & Voelter, 1987).
Platinum Thiolate Complexes : It's involved in the formation of platinum thiolate complexes, which are relevant in the study of metal-ligand interactions, potentially influencing the design of new catalysts (Qin, Boeheim, Dabrowiak, & Zubieta, 1994).
Formation of Aryl Sulfides : The compound plays a role in the formation of sterically hindered aryl sulfides, which are significant in the development of new organic synthesis methods (Look & Norris, 1999).
Photoreactivities Studies : It is also used in studies investigating photoreactivity, contributing to the understanding of photochemical processes in organic molecules (Fukushima et al., 1998).
Propiedades
IUPAC Name |
2,4,6-tri(propan-2-yl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24S/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11,16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPCAAJSEQIZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















